tert-Butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Overview
Description
tert-Butyl ®-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a fluorine atom attached to a piperidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations . The compound might interact with its targets through similar chemical transformations.
Biochemical Pathways
The tert-butyl group, a component of this compound, is known for its relevance in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern, which might influence the compound’s bioavailability .
Result of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern, which might influence the compound’s effects .
Action Environment
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern, which might be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction conditions often involve the use of a base such as sodium azide and a solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including tert-Butyl ®-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite is used as an oxidizing agent under solvent-free conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl nitrite can yield N-nitroso compounds .
Scientific Research Applications
tert-Butyl ®-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the fluorine atom.
tert-Butyl nitrite: Used in similar oxidation reactions but has different functional groups.
Aminomethylated derivatives of alkenylphenols: Used in polymerization reactions and have similar aminomethyl groups.
Uniqueness
tert-Butyl ®-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The combination of the tert-butyl, aminomethyl, and fluorine groups provides a distinct reactivity profile and potential for diverse applications.
Properties
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-5-11(12,7-13)8-14/h4-8,13H2,1-3H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSJCALZHFNFAL-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@](C1)(CN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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